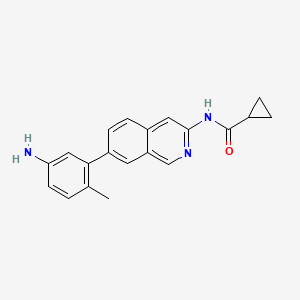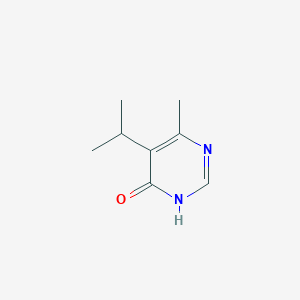
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound with the molecular formula C8H12N2O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one can be achieved through various methods. One common approach involves the reaction of functionalized enamines with triethyl orthoformate and ammonium acetate in the presence of a catalyst such as ZnCl2 . Another method includes the use of ketones, NH4OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution can produce a variety of substituted pyrimidines.
Aplicaciones Científicas De Investigación
6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. For instance, in anti-inflammatory applications, it may inhibit the expression and activity of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α . The compound’s effects on neuroprotection are attributed to its ability to inhibit endoplasmic reticulum stress and apoptosis pathways .
Comparación Con Compuestos Similares
- 4-Hydroxy-5-isopropyl-6-oxopyrimidine
- 4-Chloro-5-isopropyl-6-methylpyrimidine
- 4-Hydroxy-5-isopropyl-2-methylbenzoic acid
Comparison: 6-methyl-5-(propan-2-yl)-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
4-methyl-5-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O/c1-5(2)7-6(3)9-4-10-8(7)11/h4-5H,1-3H3,(H,9,10,11) |
Clave InChI |
YPWBXRMQQBWZEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC=N1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


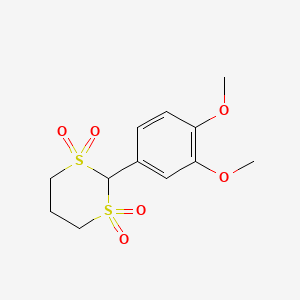
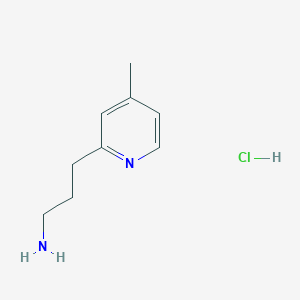
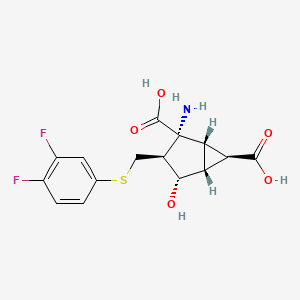
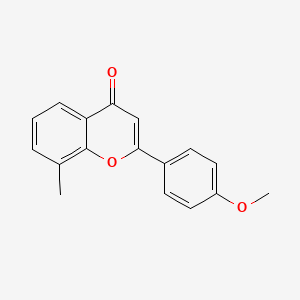
![5-[(6-methylpyridin-3-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-6-one](/img/structure/B8734130.png)
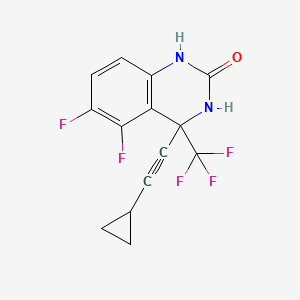
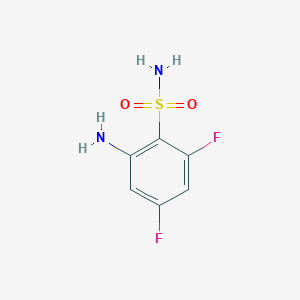
![2-Chloro-1H-naphtho[2,3-d]imidazole](/img/structure/B8734142.png)


![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8734158.png)

